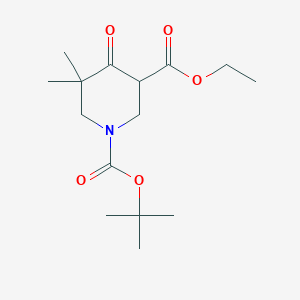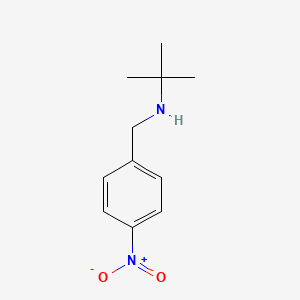![molecular formula C13H12ClN5 B2992202 3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline CAS No. 1275511-75-5](/img/structure/B2992202.png)
3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline” is a chemical compound . It is a type of heterocyclic compound, which are cyclic compounds with at least two different elements as atom of ring members . This compound belongs to the class of triazoles, which are nitrogenous heterocyclic moieties containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities, as they can readily bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazole compounds, including “3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds are characterized by the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline” can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more .Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
- Antitumor Properties : Platinum(IV) complexes with purine analogs, including derivatives of triazolopyrimidines, have been studied for their antiproliferative activity against various human cell lines. These studies reveal that certain platinum complexes exhibit significant cytotoxic activity, suggesting potential applications in cancer therapy (Łakomska et al., 2008).
- Antimicrobial Activities : Synthesis of new thieno and furopyrimidine derivatives, including triazolopyrimidines, has shown antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis : Studies on the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine have provided insights into the chemical properties and the potential for synthesizing related compounds for further research and application (Repich et al., 2017).
- Crystal Structure Analysis : Research on the crystal structure of related compounds has facilitated a deeper understanding of their molecular arrangement and potential chemical reactivity, which is crucial for designing new materials and drugs (Sharma et al., 2015).
Photocleavage Activity and Electroluminescent Properties
- DNA Photocleavage Activity : Some derivatives have been synthesized and evaluated for their DNA photocleavage activity, showing potential for applications in molecular biology and genetic engineering (Sharma et al., 2015).
- Electroluminescent Properties : Studies on the synthesis and electroluminescent properties of compounds based on triazolopyrimidines indicate their potential application in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Jin et al., 2020).
Direcciones Futuras
The future directions in the research and development of triazole compounds, including “3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline”, involve the synthesis and study of their antimicrobial, antioxidant and antiviral potential . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Propiedades
IUPAC Name |
3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-7-6-8(2)19-12(17-18-13(19)16-7)11-9(14)4-3-5-10(11)15/h3-6H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIPYNQYVLJKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=C(C=CC=C3Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)
![methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate](/img/structure/B2992133.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)

![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)

![1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992139.png)
![2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2992140.png)
